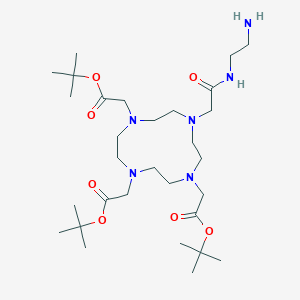
(+)-Strigolactone GR24
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Strigolactones (SLs) are plant hormones crucial in controlling plant architecture and interactions in the rhizosphere. GR24, a synthetic SL analog, is a reference compound used globally in bioassays to investigate the role of SLs in plant development and rhizospheric interactions. Contalactone, a by-product formed during GR24 chemical synthesis, has been identified as a SL mimic (de Saint Germain et al., 2019).
Synthesis Analysis
GR24 synthesis can result in the formation of contalactone, a by-product with SL mimicking properties. The quality of GR24 samples can be checked by microscale hydrolysis in a basic aqueous medium to detect the presence of contalactone impurity (de Saint Germain et al., 2019).
Molecular Structure Analysis
The molecular structure of GR24 and its analogs like contalactone play a significant role in their bioactivity as SL mimics. The exact configuration and orientation of the molecules' parts are crucial in determining their function and effectiveness (Boyer et al., 2014).
Chemical Reactions and Properties
GR24's chemical stability varies depending on the solvent, pH, and presence of nucleophiles. Its reaction with different nucleophiles proceeds via the Michael addition-elimination mechanism, which is crucial for understanding its interactions in plant growth media and buffers (Halouzka et al., 2018).
Physical Properties Analysis
The physical properties of GR24, like stability, can be influenced by environmental factors such as light and temperature. Different methods of application (e.g., foliar or in irrigation water) can have varied effects on plant growth under stress conditions (Sedaghat et al., 2021).
Chemical Properties Analysis
GR24's chemical properties enable it to interact with plant hormone signaling pathways, affecting processes like root architecture, nodulation, and stress responses in plants. Its interaction with other molecules like auxins and its effect on processes like seed germination and plant development highlight its complex role in plant biology (Ruyter-Spira et al., 2010).
Applications De Recherche Scientifique
Enhancing Drought Tolerance in Agriculture
- Photosynthesis and Yield Maintenance in Winter Wheat : Research by Sedaghat et al. (2021) indicates that GR24 enhances photosynthesis and yield in winter wheat under drought conditions. This study highlights GR24's potential to improve drought tolerance and escape factors in plants (Sedaghat et al., 2021).
Promoting Plant Development
Root System Architecture in Arabidopsis : Ruyter-Spira et al. (2010) found that GR24 influences root architecture, particularly in strigolactone-deficient and -insensitive Arabidopsis plants, suggesting a crucial role in shaping root development (Ruyter-Spira et al., 2010).
Salinity Tolerance in Sunflower : Zulfiqar et al. (2020) showed that GR24 improves salinity tolerance in sunflower by enhancing morpho-physiological and biochemical attributes under in vitro conditions (Zulfiqar et al., 2020).
Cucumber Seedling Growth Under Low Light Stress : Zhou et al. (2022) demonstrated that GR24 enhances tolerance to low light stress in cucumber seedlings, suggesting its role in abiotic stress response (Zhou et al., 2022).
Interactions with Other Plant Hormones
- Strigolactone and Gibberellin Interaction in Pea : Luisi et al. (2011) explored the interaction between strigolactones and gibberellin in controlling apical dominance in pea, indicating a complex hormonal interplay in plant growth regulation (Luisi et al., 2011).
Enhancing Plant Stress Resistance
- Low Temperature Stress Tolerance in Rape Seedlings : Zhang et al. (2020) found that GR24 enhances cold tolerance in rape seedlings, revealing its role in improving plant resistance to temperature stresses (Zhang et al., 2020).
Manipulating Plant Architecture
- Controlling Shoot Architecture in Tea Tree : Lowe et al. (2021) investigated GR24's ability to suppress bud outgrowth in tea tree, providing insights into its application for managing plant architecture (Lowe et al., 2021).
GR24's Role in Plant Hormone Perception
- Perception and Signaling in Plants : Hamiaux et al. (2012) provided evidence for DAD2's roles in strigolactone perception and signaling, with GR24 playing a key part in this process (Hamiaux et al., 2012).
Modulating Plant-Root Interactions
- Influence on Nodule Formation in Alfalfa : Soto et al. (2010) showed that GR24 positively affects nodule formation in alfalfa, highlighting its role in plant-root symbiosis (Soto et al., 2010).
Enhancing Crop Yield Under Drought Conditions
- Wheat Grain Filling and Yield Formation : Wang et al. (2021) reported that exogenous GR24 enhances wheat yield under drought conditions, emphasizing its agricultural application potential (Wang et al., 2021).
Orientations Futures
Propriétés
Numéro CAS |
151716-22-2 |
|---|---|
Nom du produit |
(+)-Strigolactone GR24 |
Formule moléculaire |
C₁₇H₁₄O₅ |
Poids moléculaire |
298.29 |
Synonymes |
3aR-[3E(R*),3aα,8bα]]-3-[[(2,5-Dihydro-4-methyl-5-oxo-2-furanyl)oxy]methylene]-3,3a,4,8b-tetrahydro-2H-indeno[1,2-b]furan-2-one; (3E,3aR,8bS)-3-[[[(2R)-2,5-Dihydro-4-methyl-5-oxo-2-furanyl]oxy]methylene]-3,3a,4,8b-tetrahydro-2H-indeno[1,2-b]furan-2-o |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-amino-9-[3-(chloromethyl)-4-hydroxybutyl]-1H-purin-6-one](/img/structure/B1145070.png)